Phosphatidylinositol-5-phosphate

Description

Properties

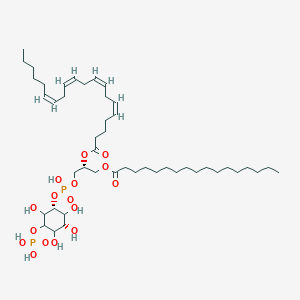

Molecular Formula |

C46H82O16P2 |

|---|---|

Molecular Weight |

953.1 g/mol |

IUPAC Name |

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1 |

InChI Key |

UBXIJOJXUFYNRG-MPJQEMCDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Synonyms |

phosphatidylinositol 5-phosphate phosphatidylinositol-5-phosphate PtdIns-5-P PTDINS5P |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Discovery of a Rare Phosphoinositide: A Technical History of Phosphatidylinositol-5-Phosphate

For Immediate Release

A deep dive into the accidental discovery and evolving understanding of Phosphatidylinositol-5-Phosphate (PtdIns5P), the last of the seven phosphoinositide signaling lipids to be identified. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive historical account, detailed experimental methodologies, quantitative data, and elucidated signaling pathways related to this enigmatic lipid second messenger.

This compound (PtdIns5P), a low-abundance phospholipid, remained hidden in plain sight for decades, its discovery emerging from a serendipitous observation in 1997. This technical guide chronicles the history of its identification, the challenges in its detection, and the subsequent unraveling of its crucial roles in cellular signaling, offering a valuable resource for those investigating phosphoinositide-mediated pathways in health and disease.

A Fortuitous Finding: The Accidental Discovery of PtdIns5P

The history of PtdIns5P is intrinsically linked to the study of another class of enzymes, the phosphatidylinositol phosphate kinases (PIPKs). In the late 1990s, research led by Rameh and colleagues in the Cantley laboratory was focused on characterizing the substrate specificity of type I and type II PIP5Ks.[1] The prevailing understanding was that these enzymes phosphorylated phosphatidylinositol-4-phosphate (PtdIns4P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂).

However, a puzzling observation arose during these experiments. The type II PIP5K enzyme was found to phosphorylate a lipid substrate to produce PI(4,5)P₂, but this substrate was not PtdIns4P.[2] The breakthrough came with the realization that the commercially available PtdIns4P preparations were contaminated with a then-unknown phosphoinositide.[2][3] This contaminant was the true substrate for the type II enzyme.

Through meticulous experimentation, this novel lipid was identified as this compound (PtdIns5P).[1] This discovery led to a reclassification of the type II PIP5K enzymes as PtdIns5P 4-kinases, now commonly known as PIP4Ks.[4] The seminal 1997 paper in Nature by Rameh et al. marked the official entry of PtdIns5P into the family of seven phosphoinositide second messengers.[2]

The initial oversight of PtdIns5P was largely due to its extremely low cellular abundance, estimated to be around 0.5% of the total phosphatidylinositol (PI) pool, and its chromatographic co-migration with the much more abundant PtdIns4P, which hindered its detection.[3]

Overcoming the Challenges: The Development of PtdIns5P Quantification Methods

The low cellular levels and analytical difficulties associated with PtdIns5P spurred the development of specialized techniques for its quantification.

The Mass Assay

A significant advancement was the development of a "mass assay."[5] This indirect method involves the enzymatic conversion of endogenous PtdIns5P by a purified PtdIns5P 4-kinase to PI(4,5)P₂, which can then be more readily quantified.[5] A more recent iteration of this assay utilizes heavy oxygen-labeled ATP (¹⁸O-ATP) in the kinase reaction, allowing for sensitive and specific quantification of the resulting ¹⁸O-labeled PI(4,5)P₂ by liquid chromatography-tandem mass spectrometry (LC-MS/MS), thus avoiding the use of radioisotopes.

High-Performance Liquid Chromatography (HPLC)

Conventional HPLC methods were initially inadequate for separating PtdIns5P from the abundant PtdIns4P.[6] A novel HPLC-based approach was later developed that successfully resolves these two isomers, enabling accurate measurement of basal and stimulated PtdIns5P levels.[6] This method typically involves metabolic labeling of cells with [³H]inositol, followed by lipid extraction, deacylation, and separation of the resulting glycerophosphoinositols by anion-exchange HPLC.[6]

Quantitative Insights into PtdIns5P Abundance and Enzyme Kinetics

The development of these sensitive analytical methods has provided valuable quantitative data on PtdIns5P levels and the kinetics of the enzymes that regulate its metabolism.

| Parameter | Value | Cell Type/Enzyme | Reference |

| Relative Abundance of PtdIns5P | 1-2% of PtdIns4P | Various mammalian cell lines | [4] |

| 2.5-4% of PtdIns4P | BTC6 (β-pancreatic cell line) | [6] | |

| Kinetic Parameters of PIP4K2A | Kₘ for PtdIns5P: 50 µM | Human PIP4K2A | [7][8] |

| Kₘ for ATP: 5 µM | Human PIP4K2A | [8] | |

| Kinetic Parameters of PIP4K2B | Kₘ for PtdIns5P: 30 µM | Human PIP4K2B | [9] |

| Kₘ for ATP: 88 µM | Human PIP4K2B | [10] | |

| PIKfyve Inhibition (YM201636) | IC₅₀ for PtdIns5P synthesis: ~25% lower than for PtdIns(3,5)P₂ synthesis | In vitro PIKfyve | [11] |

Key Experimental Protocols in the Discovery and Study of PtdIns5P

Original Discovery of PtdIns5P (Rameh et al., 1997)

The foundational experiments that led to the discovery of PtdIns5P involved a series of in vitro kinase assays and lipid analyses.

-

Enzyme Source: Type I and Type II PIPKs were purified from bovine brain or expressed as recombinant proteins.

-

Lipid Substrates: Commercially available PtdIns4P (later found to be contaminated with PtdIns5P) and synthetically prepared phosphoinositides were used.

-

Kinase Assay: Kinase reactions were typically performed in a buffer containing ATP (often radiolabeled with ³²P), MgCl₂, and the lipid substrate. The reaction products were then extracted.

-

Lipid Analysis: The extracted lipids were separated by thin-layer chromatography (TLC) and visualized by autoradiography. For more detailed analysis, the lipids were deacylated, and the resulting water-soluble glycerophosphoinositol head groups were separated by high-performance liquid chromatography (HPLC).

-

Identification of PtdIns5P: The novel product of the type II PIPK reaction was identified as PI(4,5)P₂. Through a process of elimination and by using the product of SHIP (SH2-containing inositol 5-phosphatase) dephosphorylation of PI(3,4,5)P₃ as a standard, the substrate for the type II enzyme was determined to be PtdIns5P.

PtdIns5P Mass Assay (Non-Radioactive)

This protocol provides a sensitive method for quantifying total PtdIns5P levels from cells or tissues.

-

Lipid Extraction: Lipids are extracted from cell or tissue homogenates using a suitable organic solvent mixture (e.g., chloroform/methanol).

-

In Vitro Kinase Reaction: The extracted lipids containing PtdIns5P are incubated with a purified recombinant PtdIns5P 4-kinase (e.g., PIP4Kα) and ¹⁸O-ATP.

-

Quantification by LC-MS/MS: The resulting ¹⁸O-labeled PI(4,5)P₂ is then specifically detected and quantified using a liquid chromatography-tandem mass spectrometry platform.

PtdIns5P Signaling Pathways

Since its discovery, PtdIns5P has been implicated in a variety of cellular signaling pathways, often in response to cellular stress or pathogen invasion.

PtdIns5P Metabolism

The cellular levels of PtdIns5P are tightly regulated by a network of kinases and phosphatases.

Figure 1. Overview of PtdIns5P metabolic pathways.

PtdIns5P in Akt Signaling

A well-characterized role for PtdIns5P is in the activation of the Akt signaling pathway, particularly during bacterial infection. The bacterium Shigella flexneri injects the effector protein IpgD, a potent PI(4,5)P₂ 4-phosphatase, into the host cell.[12] This leads to a rapid increase in PtdIns5P levels, which in turn promotes the activation of Akt, a key regulator of cell survival.[12][13] The precise mechanism involves PtdIns5P-induced activation of class IA PI3-kinase and protection of Akt from dephosphorylation by inhibiting the phosphatase PP2A.[5][14]

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]

- 3. US9493813B2 - Modulation of this compound-4-kinase activity - Google Patents [patents.google.com]

- 4. Frontiers | 25 Years of PI5P [frontiersin.org]

- 5. PtdIns(5)P activates the host cell PI3-kinase/Akt pathway during Shigella flexneri infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. uniprot.org [uniprot.org]

- 11. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PtdIns5P activates the host cell PI3-kinase/Akt pathway during Shigella flexneri infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PtdIns5P protects Akt from dephosphorylation through PP2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Phosphatidylinositol-5-Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) has long been one of the more enigmatic phosphoinositides due to its low cellular abundance. However, accumulating evidence has solidified its position as a critical second messenger in a multitude of cellular signaling pathways. Dysregulation of PI(5)P metabolism is increasingly linked to various pathological conditions, including cancer and metabolic diseases, making the enzymes that regulate its levels attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core aspects of PI(5)P signaling, including its synthesis, regulation, and diverse cellular functions. We present a compilation of current quantitative data on PI(5)P levels and its interactions, detailed methodologies for key experiments, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound (PI(5)P)

This compound (PI(5)P) is a low-abundance monophosphoinositide that plays a crucial role in various cellular processes.[1][2] Although it represents a small fraction of the total phosphoinositide pool, its levels are tightly regulated and can fluctuate rapidly in response to extracellular stimuli and cellular stress.[3] PI(5)P has been implicated in nuclear signaling, regulation of the cell cycle, stress responses, T-cell activation, and chromatin remodeling.[1][2] Its presence has been detected in multiple cellular compartments, including the nucleus, plasma membrane, and endomembranes, suggesting its involvement in a wide array of signaling cascades.[4]

PI(5)P Metabolism: Synthesis and Turnover

The cellular concentration of PI(5)P is meticulously controlled by the coordinated action of specific kinases and phosphatases.

Synthesis of PI(5)P:

There are two primary pathways for the synthesis of PI(5)P:

-

Direct Phosphorylation of Phosphatidylinositol (PI): The lipid kinase PIKfyve (phosphatidylinositol 3-phosphate 5-kinase) can directly phosphorylate PI at the D-5 position of the inositol ring to generate PI(5)P.[4][5]

-

Dephosphorylation of Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂): Myotubularin (MTM) phosphatases, a family of 3-phosphatases, can dephosphorylate PI(3,5)P₂ to produce PI(5)P.[3]

Degradation of PI(5)P:

The primary route for PI(5)P turnover is its conversion to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) through phosphorylation at the 4' position of the inositol ring. This reaction is catalyzed by the Type II this compound 4-kinases (PIP4Ks), which include the isoforms PIP4K2A, PIP4K2B, and PIP4K2γ.[5]

Quantitative Data on PI(5)P and its Interactions

Quantifying the cellular levels and binding affinities of PI(5)P and its associated proteins is crucial for understanding its signaling dynamics. While data is still emerging, the following tables summarize the currently available quantitative information.

| Parameter | Value | Cell Type/System | Reference |

| Cellular Concentration | |||

| Relative Abundance | ~0.5% of total PI pool | Mammalian cells | [4] |

| Relative Abundance | 1-4% of PI(4)P levels | Mammalian cells | |

| Thrombin-stimulated increase | 3-fold | Platelets | [3] |

| Enzyme Kinetics | |||

| Myotubularin (on soluble PI(3)P analog) | Km = 43 µM, kcat = 42 s-1 | In vitro | |

| Binding Affinities | |||

| PDK1 PH domain to various PIs | See reference for details | In vitro (TR-FRET) | [6] |

Note: Further research is required to establish a comprehensive quantitative profile of PI(5)P across various cell types and subcellular compartments.

Role of PI(5)P in Key Signaling Pathways

PI(5)P acts as a signaling hub, recruiting and activating a diverse array of effector proteins to regulate distinct cellular processes.

Nuclear Signaling and Stress Response

A significant body of research has highlighted the critical role of PI(5)P in the nucleus. Nuclear PI(5)P levels are tightly regulated and increase in response to cellular stressors like UV irradiation and oxidative stress.[1] A key nuclear effector of PI(5)P is the Inhibitor of Growth 2 (ING2) protein, a component of histone acetyltransferase (HAT) and histone deacetylase (HDAC) complexes.[1]

The plant homeodomain (PHD) finger of ING2 directly binds to PI(5)P, and this interaction is crucial for the regulation of p53-dependent apoptosis.[4] Following stress, increased nuclear PI(5)P promotes the association of ING2 with chromatin, leading to changes in gene expression that favor apoptosis.[4]

Regulation of Cell Migration and Cytoskeleton Dynamics

PI(5)P is an important regulator of cell migration and actin cytoskeleton remodeling. A key effector in this pathway is the Rac1 guanine nucleotide exchange factor (GEF), Tiam1. The DH-PH domain of Tiam1 directly binds to PI(5)P, leading to the activation of the small GTPase Rac1. Activated Rac1, in turn, promotes actin polymerization and the formation of migratory structures such as lamellipodia. This PI(5)P-Tiam1-Rac1 axis has been shown to be important in various physiological and pathological contexts, including receptor tyrosine kinase (RTK) signaling and cancer cell invasion.[7]

T-Cell Activation

PI(5)P levels transiently increase upon T-cell receptor (TCR) stimulation.[3] This increase in PI(5)P is important for T-cell activation and the production of interleukin-2 (IL-2). The downstream of tyrosine kinase (Dok) family of adaptor proteins, Dok-1 and Dok-2, have been identified as PI(5)P binding partners in T-cells.[3] The interaction of their pleckstrin homology (PH) domains with PI(5)P is thought to be a critical step in the TCR signaling cascade.

Autophagy

Recent studies have implicated PI(5)P in the regulation of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. PI(5)P appears to play a role in the biogenesis of autophagosomes, although the precise molecular mechanisms and effectors are still under investigation.

Experimental Protocols for Studying PI(5)P

A variety of experimental techniques are employed to investigate the multifaceted roles of PI(5)P. Below are detailed methodologies for some of the key experiments.

Phosphoinositide Extraction from Mammalian Cells

This protocol is adapted from established methods for the extraction of highly polar acidic lipids like phosphoinositides.

Reagents and Materials:

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells

-

Glass tubes

-

Centrifuge

Procedure:

-

Harvest cultured cells (e.g., 1 x 10⁸ cells) by centrifugation and wash the cell pellet with ice-cold PBS.

-

To the cell pellet, add 242 µL of CHCl₃, 484 µL of MeOH, and 23.6 µL of 1 M HCl.[8][9]

-

Vortex the mixture intermittently for 5 minutes at room temperature to ensure thorough mixing and cell lysis.[8][9]

-

Induce phase separation by adding 725 µL of CHCl₃ and 170 µL of 2 M HCl.[8][9]

-

Vortex the mixture and centrifuge at 1500 x g for 5 minutes at room temperature.[8][9]

-

Two phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase without disturbing the protein interface.

-

Dry the extracted lipids under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C prior to analysis.

Quantification of PI(5)P by Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of PI(5)P using liquid chromatography-tandem mass spectrometry.

Reagents and Materials:

-

Dried lipid extract (from Protocol 5.1)

-

Methylamine solution (in methanol/water/1-butanol)

-

Internal standard (e.g., a synthetic PI(5)P with a distinct fatty acid composition)

-

LC-MS/MS system with an appropriate column (e.g., anion-exchange)

Procedure:

-

Deacylation:

-

Resuspend the dried lipid extract in 50 µL of methylamine solution.[9]

-

Incubate at 53°C for 50 minutes with agitation to remove the fatty acyl chains, generating glycerophosphoinositols (GroPIs).[9]

-

Dry the deacylated lipids under a stream of nitrogen.[9]

-

Resuspend the dried GroPIs in water for LC-MS/MS analysis.[9]

-

-

LC-MS/MS Analysis:

-

Inject the resuspended sample, along with a known amount of internal standard, into the LC-MS/MS system.

-

Separate the different phosphoinositide isomers using an optimized liquid chromatography gradient. A segmented linear gradient of potassium hydroxide on an anion-exchange column can be effective.[8]

-

Perform tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode to specifically detect and quantify the precursor and product ions corresponding to GroPI(5)P and the internal standard.

-

The absolute quantity of PI(5)P in the sample can be determined by comparing its peak area to that of the internal standard.[9]

-

In Vitro Protein-Lipid Overlay Assay

This assay is used to assess the binding of a protein of interest to PI(5)P.

Reagents and Materials:

-

PI(5)P and other control lipids

-

Nitrocellulose or PVDF membrane

-

Purified recombinant protein of interest (e.g., GST-tagged)

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Primary antibody against the protein tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Lipid Spotting:

-

Blocking and Protein Incubation:

-

Detection:

-

Wash the membrane extensively with TBST.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane a final time with TBST.

-

Detect the protein-lipid interaction using a chemiluminescence reagent and an appropriate imaging system.

-

Live-Cell Imaging of PI(5)P using Fluorescent Biosensors

This protocol allows for the visualization of the subcellular localization and dynamics of PI(5)P in living cells.

Reagents and Materials:

-

Mammalian cells cultured on glass-bottom dishes

-

Expression plasmid for a PI(5)P fluorescent biosensor (e.g., GFP-3xPHD-ING2)

-

Transfection reagent (e.g., Lipofectamine)

-

Live-cell imaging medium

-

Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Culture and Transfection:

-

Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of transfection.

-

Transfect the cells with the PI(5)P biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.[11]

-

Allow the cells to express the biosensor for 24-48 hours.

-

-

Live-Cell Imaging:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire fluorescent images using the appropriate laser lines and filters for the fluorescent protein used in the biosensor.

-

Time-lapse imaging can be performed to monitor the dynamic changes in PI(5)P distribution in response to stimuli.

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular localization of the PI(5)P biosensor.

-

Quantify changes in fluorescence intensity in specific cellular compartments to assess relative changes in PI(5)P levels.

-

Conclusion and Future Directions

This compound has emerged from the shadows to be recognized as a pivotal signaling molecule with diverse and critical cellular functions. The intricate regulation of its metabolism and its involvement in key signaling pathways underscore its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of PI(5)P signaling.

Future research will likely focus on several key areas:

-

Comprehensive Quantification: Establishing a detailed quantitative map of PI(5)P levels in different cell types, subcellular compartments, and disease states.

-

Identification of Novel Effectors: Discovering and characterizing new PI(5)P-binding proteins to expand our understanding of its downstream signaling networks.

-

Elucidation of Upstream Regulation: Uncovering the detailed mechanisms by which various stimuli regulate the activity of PI(5)P metabolizing enzymes.

-

Therapeutic Targeting: Developing specific and potent inhibitors of PI(5)P metabolizing enzymes, such as PIP4Ks, as potential therapeutic agents for cancer and other diseases.

A deeper understanding of the fundamental biology of PI(5)P will undoubtedly pave the way for innovative therapeutic strategies targeting this critical signaling network.

References

- 1. Phosphatidylinositol 5 Phosphate (PI5P): From Behind the Scenes to the Front (Nuclear) Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 5 Phosphate (PI5P): From Behind the Scenes to the Front (Nuclear) Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel mass assay to measure this compound from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liverpool.ac.uk [liverpool.ac.uk]

- 11. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphatidylinositol-5-Phosphate in Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance, yet critical, signaling phosphoinositide that has emerged as a key regulator of cellular processes, most notably cytoskeletal dynamics and cell migration.[1][2] Unlike its well-studied isomer, phosphatidylinositol-4-phosphate (PI4P), or its product, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂), the specific functions and molecular mechanisms of PI(5)P have remained more enigmatic.[3][4] This technical guide provides an in-depth overview of the core functions of PI(5)P in regulating the cytoskeleton. It details the primary signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for studying PI(5)P-protein interactions, and presents visual diagrams of the molecular pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers investigating the roles of PI(5)P in cell biology and for professionals in drug development targeting pathways that govern cell motility and invasion.

Introduction to PI(5)P and Cytoskeletal Regulation

The actin cytoskeleton is a dynamic network of filaments responsible for cell shape, motility, and intracellular transport.[4] Its continuous remodeling is tightly controlled by a complex interplay of signaling molecules, among which phosphoinositides play a crucial role by recruiting and activating effector proteins at specific membrane locations.[5][6] While PI(4,5)P₂ is known to directly regulate a multitude of actin-binding proteins, PI(5)P appears to exert its influence through more nuanced, indirect signaling cascades.[4][7]

Emerging evidence strongly indicates that PI(5)P is a bona fide second messenger, particularly in the context of growth factor-stimulated cell migration.[8][9] Studies have shown that the production of PI(5)P, rather than its subsequent conversion to PI(4,5)P₂, is the critical event for promoting cell motility.[8][10] Its functions include modulating the organization of actin stress fibers and promoting the cytoskeletal rearrangements necessary for directional cell movement.[3][11]

Core Signaling Pathways

The cellular levels of PI(5)P are meticulously controlled by a network of kinases and phosphatases. Understanding this metabolic network is crucial to deciphering its signaling function.

PI(5)P Synthesis and Turnover

There are two primary pathways for PI(5)P generation in mammalian cells:

-

Dephosphorylation of PI(3,5)P₂: The most significant source of PI(5)P is believed to be the dephosphorylation of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) at the 3-position by myotubularin-related (MTMR) phosphatases, such as MTMR3.[2][3] The substrate, PI(3,5)P₂, is itself generated from PI3P by the lipid kinase PIKfyve.[3] This PIKfyve-MTMR axis is a critical hub for PI(5)P production in response to stimuli like fibroblast growth factor (FGF).[3]

-

Dephosphorylation of PI(4,5)P₂: PI(5)P can also be generated by the action of type I and II inositol polyphosphate 4-phosphatases, which remove the phosphate from the 4-position of the abundant PI(4,5)P₂.[12] This pathway is notably exploited by bacterial effectors like IpgD from Shigella flexneri, which dramatically increases cellular PI(5)P levels to remodel the host actin cytoskeleton.[11][12]

The primary route for PI(5)P clearance is its phosphorylation by Type II PIP4 kinases (PIP4K2s) to generate PI(4,5)P₂.[1][8]

Downstream Signaling to the Actin Cytoskeleton

PI(5)P does not typically bind directly to major actin-remodeling proteins. Instead, it recruits and activates specific downstream effectors that, in turn, modulate cytoskeletal dynamics. A key pathway involves the activation of Rho family small GTPases.

-

Recruitment and Activation of Tiam1: The T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1) is a guanine nucleotide exchange factor (GEF) specific for the Rho GTPase Rac1.[9][12] The pleckstrin homology (PH) domain of Tiam1 exhibits high affinity for PI(5)P.[9]

-

Rac1 Activation: Upon growth factor stimulation, the localized production of PI(5)P at the plasma membrane recruits Tiam1. This interaction is thought to allosterically activate Tiam1, promoting the exchange of GDP for GTP on Rac1.

-

Actin Remodeling: GTP-bound (active) Rac1 then engages its own set of effectors, such as the WAVE regulatory complex, leading to Arp2/3-mediated actin nucleation, lamellipodia formation, and ultimately, cell migration.

Other potential effectors include the Dok (Downstream of tyrosine kinase) family of adaptor proteins, whose PH domains also bind PI(5)P, suggesting additional links to receptor tyrosine kinase signaling pathways.[9][12]

Quantitative Data on PI(5)P Interactions

Quantifying the interactions between PI(5)P and its effectors is essential for understanding its signaling potency. While precise dissociation constants (Kd) are not always available, comparative affinity data have been established through various in vitro methods.

| Effector Protein/Domain | PI(5)P Binding Affinity | Other Bound Phosphoinositides | Method(s) of Determination | Reference(s) |

| Tiam1 (PH Domain) | High | PI3P (High) | Protein-Lipid Overlay Assay | [9] |

| Dok-1 (PH Domain) | Binds | PI4P > PI3P | Protein-Lipid Overlay, SPR | [12] |

| Dok-2 (PH Domain) | Binds | PI4P > PI3P | Protein-Lipid Overlay, SPR | [12] |

| Dok-5 (PH Domain) | Highest among Doks | PI4P > PI3P | Protein-Lipid Overlay, SPR | [9][12] |

| ING2 (PHD Finger) | Strong | PI3P, PI4P (weakly) | Protein-Lipid Overlay, SPR, Affinity Resin | [9][13] |

| MOB1 | Binds (Predicted lower energy than PI(4,5)P₂) | Not specified | Computational Docking | [14] |

Note: "High" or "Strong" indicates significant binding observed in qualitative or semi-quantitative assays, but without a reported Kd value.

Key Experimental Protocols

Investigating the function of PI(5)P requires a combination of lipid biochemistry, protein interaction analysis, and cell-based functional assays. Detailed below are protocols for cornerstone experiments in the field.

Protocol: Protein-Lipid Overlay (PIP Strip) Assay

This assay provides a rapid qualitative assessment of a protein's ability to bind to various lipids immobilized on a membrane.

A. Materials:

-

PIP Strips or other lipid-spotted nitrocellulose membranes

-

Blocking Buffer: 3% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Purified recombinant protein of interest (e.g., GST-tagged or His-tagged) at 0.5-1.0 µg/mL in Blocking Buffer.

-

Primary antibody against the protein's tag (e.g., anti-GST).

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) detection reagents.

B. Procedure:

-

Using clean tweezers, carefully place the lipid membrane into a small incubation tray.[15]

-

Add 10 mL of Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.[11]

-

Decant the Blocking Buffer and add the solution containing the purified protein of interest. Incubate for 1-3 hours at room temperature or overnight at 4°C.[2]

-

Remove the protein solution. Wash the membrane extensively (5-10 times) with TBST over a period of 50-60 minutes.[11]

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) for 1 hour at room temperature.[11]

-

Repeat the wash step (B.4).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature.[11]

-

Repeat the wash step (B.4), performing at least 12 washes over 1 hour.[11]

-

Apply ECL reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager. Binding is indicated by a spot corresponding to PI(5)P.

Protocol: In Vitro GEF Activity Assay (Fluorescence-Based)

This assay measures the ability of a GEF (e.g., Tiam1) to catalyze the exchange of GDP for GTP on its target GTPase (e.g., Rac1), and how this is affected by PI(5)P.

A. Materials:

-

Purified recombinant Rac1.

-

Purified recombinant Tiam1 (or its catalytic domain).

-

BODIPY-FL-GDP or mant-GDP (fluorescent GDP analogs).

-

Non-hydrolyzable GTP analog (GTPγS) or GTP.

-

Small unilamellar vesicles (SUVs) with and without PI(5)P.

-

GEF reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

96- or 384-well black plates and a fluorescence plate reader.

B. Procedure:

-

Load Rac1 with Fluorescent GDP: Incubate Rac1 with a 5-fold molar excess of BODIPY-GDP in the presence of 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM. Remove excess unbound nucleotide using a desalting column.

-

Prepare Liposomes: Prepare SUVs containing a defined lipid composition (e.g., PC/PS/PE) with or without 5 mol% PI(5)P by sonication or extrusion.

-

Set up Reaction: In a multi-well plate, add GEF reaction buffer, the GDP-loaded Rac1, and liposomes (control or PI(5)P-containing).

-

Initiate Reaction: Add Tiam1 to the wells to initiate the GEF reaction. Immediately after, add a 100-fold molar excess of unlabeled GTP.

-

Measure Fluorescence: Monitor the decrease in fluorescence over time using a plate reader. The fluorescence of BODIPY-GDP decreases significantly when it is released from the GTPase into the aqueous buffer.[16]

-

Data Analysis: Calculate the initial rate of fluorescence decay. A faster decay rate in the presence of PI(5)P-containing liposomes indicates that PI(5)P enhances the GEF activity of Tiam1.

Protocol: Transwell Cell Migration Assay

This assay measures the directional migration of cells through a porous membrane towards a chemoattractant, a process often regulated by PI(5)P.

A. Materials:

-

Transwell inserts (e.g., 8 µm pore size for fibroblasts).

-

24-well plates.

-

Cells of interest (e.g., fibroblasts, cancer cells).

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like FGF).

-

Cotton swabs, 4% paraformaldehyde (PFA), Crystal Violet stain.

B. Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.[17]

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL. Add 100-200 µL of this cell suspension to the upper chamber of each transwell insert.[17][18]

-

Incubation: Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a CO₂ incubator.

-

Fix and Stain: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes.

-

Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained, migrated cells in several fields of view for each membrane. The average count reflects the migratory capacity of the cells.

Conclusion and Future Directions

This compound is a pivotal lipid second messenger that translates extracellular cues into dynamic cytoskeletal responses, primarily by activating the Tiam1-Rac1 signaling axis to drive cell migration. While its metabolic pathways are becoming clearer, significant questions remain. The identification and validation of new PI(5)P effectors is a critical area of future research. Developing more specific and high-affinity probes for live-cell imaging of PI(5)P will be instrumental in dissecting its spatiotemporal dynamics during cytoskeletal remodeling. For drug development professionals, the enzymes that synthesize and degrade PI(5)P, such as PIKfyve, MTMRs, and PIP4Ks, represent promising therapeutic targets for diseases characterized by aberrant cell migration, including cancer metastasis and inflammatory disorders. A deeper understanding of the quantitative and mechanistic principles governing PI(5)P signaling will undoubtedly accelerate these efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the actin cytoskeleton by PI(4,5)P2 and PI(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel mass assay to measure this compound from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylinositol 5-phosphate is a second messenger important for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. liverpool.ac.uk [liverpool.ac.uk]

- 12. 25 Years of PI5P - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylinositol 5 Phosphate (PI5P): From Behind the Scenes to the Front (Nuclear) Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Regulating a Low-Abundance Phosphoinositide: A Technical Guide to Phosphatidylinositol-5-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet critical signaling lipid implicated in a multitude of cellular processes, including stress responses, cell migration, and nuclear signaling. Its cellular levels are meticulously controlled by a network of kinases and phosphatases. Dysregulation of PI(5)P metabolism has been linked to various diseases, making the enzymes that govern its turnover attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the regulatory mechanisms governing PI(5)P metabolism, presents quantitative data on the key enzymes involved, and offers detailed experimental protocols for their study.

Overview of PI(5)P Metabolism

The cellular pool of PI(5)P is maintained through a delicate balance of synthesis and degradation, orchestrated by four main classes of enzymes.[1][2][3] PI(5)P is a minor phosphoinositide, constituting approximately 0.5% of the total phosphoinositide pool in cells.[2][3] Its levels can fluctuate in response to various stimuli, including growth factors like insulin, T-cell receptor activation, oxidative stress, and pathogen invasion.[3][4]

Synthesis of PI(5)P occurs through two primary pathways:

-

Direct Phosphorylation of Phosphatidylinositol (PI): The lipid kinase PIKfyve can directly phosphorylate PI at the 5-position of the inositol ring to generate PI(5)P.[1][2][3]

-

Dephosphorylation of Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂): Myotubularin (MTM) phosphatases, which are 3-phosphatases, can remove the phosphate group from the 3-position of PI(3,5)P₂ to yield PI(5)P.[1][2][3]

Degradation and conversion of PI(5)P are primarily mediated by:

-

Phosphorylation to Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂): this compound 4-kinases (PIP4Ks) phosphorylate PI(5)P at the 4-position to produce PI(4,5)P₂.[1][2][3]

-

Generation from PI(4,5)P₂: Conversely, Type I and II PI(4,5)P₂ 4-phosphatases can dephosphorylate PI(4,5)P₂ at the 4-position to generate PI(5)P.[1]

This intricate network of enzymatic activities ensures tight spatial and temporal control over PI(5)P levels, allowing it to function as a versatile signaling molecule in various cellular compartments.

References

- 1. PIKFYVE - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Recent advances of myotubularin-related (MTMR) protein family in cardiovascular diseases [frontiersin.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The myotubularin family of lipid phosphatases in disease and in spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in Phosphatidylinositol-5-Phosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PtdIns5P) is a low-abundance signaling lipid implicated in a multitude of cellular processes, including growth factor signaling, cell migration, and nuclear regulation. The precise control of its cellular levels is critical for normal cell function, and dysregulation is associated with various diseases, including cancer. This technical guide provides a comprehensive overview of the core enzymes that govern the synthesis and turnover of PtdIns5P, offering detailed insights into their function, regulation, and the experimental methodologies used to study them.

Key Enzymes in PtdIns5P Metabolism

The cellular pool of PtdIns5P is dynamically regulated by the coordinated action of several key enzymes. These can be broadly categorized into kinases that produce PtdIns5P and phosphatases that either generate or degrade it. Additionally, kinases that further phosphorylate PtdIns5P play a crucial role in its turnover.

PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing)

PIKfyve is a large, multi-domain lipid kinase that is a central player in phosphoinositide metabolism. It is the primary enzyme responsible for the synthesis of both phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and PtdIns5P.[1][2][3] PIKfyve can generate PtdIns5P through two distinct mechanisms:

-

Direct Pathway: Phosphorylation of phosphatidylinositol (PI) at the D-5 position of the inositol ring.[4][5]

-

Indirect Pathway: Phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂, which is then dephosphorylated at the 3-position by myotubularin phosphatases to yield PtdIns5P.[6][7]

The principal enzymatic activity of PIKfyve is the phosphorylation of PtdIns3P to PtdIns(3,5)P₂.[2] However, evidence suggests that a significant portion of the basal PtdIns5P pool is generated through the direct phosphorylation of PI by PIKfyve.[8]

Myotubularin Phosphatases (MTMs/MTMRs)

The myotubularin family of phosphatases are dual-specificity phosphatases that act on 3-phosphoinositides.[6] Several members of this family, including MTM1 and MTMR2, can dephosphorylate PtdIns(3,5)P₂ at the D-3 position to produce PtdIns5P.[9][10][11] This enzymatic activity represents a key indirect pathway for PtdIns5P synthesis. Mutations in myotubularin genes are linked to severe genetic disorders such as X-linked myotubular myopathy and Charcot-Marie-Tooth disease, highlighting their critical physiological roles.[9]

Type I/II PI(4,5)P₂ 4-Phosphatases (TMEM55A and TMEM55B)

These transmembrane proteins, also known as PIP4P1 and PIP4P2, are phosphatases that specifically hydrolyze the phosphate group at the D-4 position of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), leading to the generation of PtdIns5P.[12] This pathway provides a direct route for PtdIns5P synthesis from the more abundant PI(4,5)P₂. These enzymes have been implicated in the regulation of lysosomal function and cholesterol homeostasis.[10][13]

Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks/PIP4Ks)

This family of lipid kinases, comprising isoforms PI5P4Kα (PIP4K2A), PI5P4Kβ (PIP4K2B), and PI5P4Kγ (PIP4K2C), is responsible for the primary route of PtdIns5P turnover.[8][14] They phosphorylate PtdIns5P at the D-4 position to generate PI(4,5)P₂.[14] The three isoforms exhibit vastly different in vitro specific activities, with PI5P4Kα being the most active and PI5P4Kγ being the least active.[15] These kinases are crucial regulators of cellular signaling and have been implicated in cancer and metabolic diseases.[14]

Quantitative Data Summary

The following tables summarize available quantitative data for the key enzymes in the PtdIns5P synthesis pathway. It is important to note that specific kinetic parameters can vary depending on the experimental conditions, such as substrate presentation (e.g., in solution, micelles, or liposomes) and the presence of cofactors.

Table 1: Kinetic Parameters of PtdIns5P Pathway Enzymes

| Enzyme | Substrate | Km | Vmax | Notes |

| PIKfyve | PtdIns3P | Data not available | Data not available | Primary substrate for PtdIns(3,5)P₂ synthesis.[2] |

| PI | Data not available | Data not available | Substrate for direct PtdIns5P synthesis.[5] | |

| MTM1 | PtdIns(3,5)P₂ | Data not available | Data not available | Dephosphorylates to PtdIns5P.[7] |

| PtdIns3P | Data not available | Data not available | Dephosphorylates to PI. Exhibits a strong preference for the lipid substrate over soluble inositol phosphates.[6] | |

| TMEM55B | PI(4,5)P₂ | Data not available | Data not available | Catalyzes the hydrolysis to PtdIns5P.[16] |

| PI5P4Kβ | GTP | ~100 µM | Data not available | Preferentially uses GTP over ATP as a phosphate donor.[17] |

| PI(5)P | Data not available | Data not available |

Data not available in the reviewed search results.

Table 2: Cellular Abundance of PtdIns5P Pathway Enzymes

| Enzyme | Cellular Concentration | Method | Notes |

| PIKfyve | Data not available | - | - |

| MTM1 | Data not available | - | - |

| TMEM55B | Data not available | - | - |

| PI5P4Kα | Data not available | - | - |

| PI5P4Kβ | Data not available | - | - |

| PI5P4Kγ | Data not available | - | - |

Signaling Pathway and Experimental Workflow Diagrams

PtdIns5P Synthesis and Turnover Pathway

Caption: Key enzymatic pathways for the synthesis and turnover of PtdIns5P.

Experimental Workflow: Immunoprecipitation-Coupled Kinase Assay

Caption: Workflow for measuring the activity of an immunoprecipitated kinase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PtdIns5P synthesis enzymes.

Protocol 1: In Vitro PI5P4Kα Kinase Activity Assay (ADP-Glo™)

This protocol is adapted for a 1536-well format for high-throughput screening but can be scaled for other formats.[18][19]

Materials:

-

Recombinant human PI5P4Kα enzyme

-

D-myo-diC16-PtdIns(5)P substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 30 mM MgCl₂, 0.05% CHAPS)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 1536-well assay plates

Procedure:

-

Substrate Preparation: Dissolve the D-myo-diC16-PtdIns(5)P substrate in DMSO.

-

Reaction Setup:

-

Dispense 2 µL of a solution containing the PI5P4Kα enzyme and the lipid substrate in Kinase Assay Buffer into each well of the 1536-well plate.

-

Add 23 nL of test compounds dissolved in DMSO or DMSO alone (for controls) to the appropriate wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiate Kinase Reaction:

-

Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Cover the plate and incubate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Normalize the data to controls (e.g., no enzyme and no inhibitor) to determine enzyme activity and inhibition.

-

Protocol 2: In Vitro Myotubularin Phosphatase Activity Assay (Malachite Green)

This protocol is a general method for measuring phosphate release from a phosphoinositide substrate.[20][21][22]

Materials:

-

Recombinant myotubularin enzyme (e.g., MTM1)

-

Phosphoinositide substrate (e.g., diC8-PtdIns(3,5)P₂)

-

Phosphatase Assay Buffer (e.g., 50 mM ammonium acetate, pH 6.0, 2 mM DTT)

-

Malachite Green Reagent (a solution of malachite green and ammonium molybdate in acid)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the myotubularin enzyme in Phosphatase Assay Buffer.

-

Add the phosphoinositide substrate to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding a stop solution or by proceeding directly to the detection step if the Malachite Green Reagent's acidic nature is sufficient to stop the enzyme.

-

-

Phosphate Detection:

-

Transfer an aliquot of the reaction mixture to a 96-well plate.

-

Add the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Prepare a standard curve using the phosphate standard solution to determine the amount of phosphate released in the enzymatic reaction.

-

Protocol 3: Immunoprecipitation of an Endogenous Kinase for Activity Assay

This protocol describes the immunoprecipitation of a target kinase from cell lysates for subsequent use in an in vitro activity assay.[23][24]

Materials:

-

Cultured cells expressing the kinase of interest

-

Ice-cold PBS

-

Ice-cold Lysis Buffer (non-denaturing, e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibody specific to the kinase of interest

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (similar to Lysis Buffer)

-

Kinase Assay Buffer and reagents (as per Protocol 1)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.

-

Collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads).

-

Wash the beads several times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

On-Bead Kinase Assay:

-

Resuspend the washed beads in Kinase Assay Buffer.

-

Proceed with the kinase activity assay as described in Protocol 1, using the bead-bound enzyme. The beads can be directly added to the reaction mixture.

-

Protocol 4: Western Blotting for Enzyme Quantification

This protocol outlines the basic steps for quantifying the relative amount of a specific enzyme in a cell lysate.[2][25]

Materials:

-

Cell lysate prepared as in Protocol 3

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the enzyme of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Mix equal amounts of total protein from each sample with Laemmli sample buffer and heat to denature.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

The synthesis and turnover of PtdIns5P are tightly regulated by a network of dedicated kinases and phosphatases. PIKfyve, myotubularins, and Type I/II 4-phosphatases are the primary producers of PtdIns5P, while PI5P4Ks are the main enzymes responsible for its conversion to PI(4,5)P₂. A thorough understanding of these enzymes, their kinetic properties, and their regulation is essential for elucidating the complex roles of PtdIns5P in cellular physiology and disease. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the function of these critical enzymes and to explore their potential as therapeutic targets. Further research is needed to fill the gaps in our knowledge of the quantitative aspects of this pathway, which will undoubtedly pave the way for novel discoveries in phosphoinositide signaling.

References

- 1. biogot.com [biogot.com]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. PIKFYVE - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uniprot.org [uniprot.org]

- 6. Myotubularin, a protein tyrosine phosphatase mutated in myotubular myopathy, dephosphorylates the lipid second messenger, phosphatidylinositol 3-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTM1-mediated production of phosphatidylinositol 5-phosphate fuels the formation of podosome-like protrusions regulating myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attributes | Graphviz [graphviz.org]

- 9. ulab360.com [ulab360.com]

- 10. Sequential Actions of Myotubularin Lipid Phosphatases Regulate Endosomal PI(3)P and Growth Factor Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Inactivating the lipid kinase activity of PI3KC2β is sufficient to rescue myotubular myopathy in mice [insight.jci.org]

- 12. neb.com [neb.com]

- 13. researchgate.net [researchgate.net]

- 14. Method for Assaying the Lipid Kinase this compound 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 17. benchchem.com [benchchem.com]

- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. home.sandiego.edu [home.sandiego.edu]

- 22. resources.rndsystems.com [resources.rndsystems.com]

- 23. Video: Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes [jove.com]

- 24. Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. addgene.org [addgene.org]

The Role of Nuclear Phosphatidylinositol-5-Phosphate in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-5-phosphate (PI(5)P), a minor phospholipid in the grand scheme of cellular lipids, is emerging as a critical regulator of nuclear events, particularly in the intricate dance of gene expression. While its cytoplasmic roles in signaling pathways have been more extensively studied, the presence and function of a distinct nuclear pool of PI(5)P have opened up new avenues of investigation into the epigenetic and transcriptional control of cellular processes. This technical guide provides an in-depth exploration of the functions of nuclear PI(5)P, detailing its impact on gene expression through interactions with key nuclear proteins. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to equip researchers and drug development professionals with the necessary knowledge to delve into this exciting field.

Nuclear PI(5)P Synthesis and Regulation

The concentration of nuclear PI(5)P is tightly controlled by a cohort of enzymes that respond to various cellular cues, including stress and differentiation signals. The primary synthetic pathway for nuclear PI(5)P is believed to involve the phosphorylation of phosphatidylinositol (PI) by PI 3-kinase (PI3K) followed by the action of a yet-to-be-fully-characterized 5-phosphatase, or through the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by type I and II inositol polyphosphate 4-phosphatases. Key enzymes involved in regulating the nuclear PI(5)P pool include Phosphatidylinositol 5-Phosphate 4-Kinase Type II beta (PIP4K2B), which phosphorylates PI(5)P to PI(4,5)P2, thereby decreasing its nuclear concentration. Cellular stress, such as DNA damage and oxidative stress, has been shown to dynamically modulate the levels of nuclear PI(5)P.

Key Nuclear Effectors of PI(5)P in Gene Expression

Nuclear PI(5)P exerts its influence on gene expression primarily by binding to and modulating the function of a specific set of nuclear proteins. These interactions can alter protein localization, enzymatic activity, and protein-protein or protein-DNA interactions, ultimately leading to changes in chromatin structure and gene transcription.

Inhibitor of Growth 2 (ING2)

ING2 is a tumor suppressor protein and a component of the Sin3A histone deacetylase (HDAC) complex, which is involved in transcriptional repression. The plant homeodomain (PHD) finger of ING2 has been identified as a specific binding module for PI(5)P. This interaction is crucial for the nuclear retention and chromatin association of ING2, particularly in response to DNA damage. By recruiting the HDAC complex to specific gene promoters, the PI(5)P-ING2 interaction facilitates histone deacetylation and transcriptional repression of genes involved in cell cycle progression and apoptosis.

TATA-Box Binding Protein-Associated Factor 3 (TAF3)

TAF3 is a subunit of the general transcription factor TFIID, which plays a central role in the initiation of transcription by RNA polymerase II. The PHD finger of TAF3 also binds to PI(5)P. This interaction modulates the binding of TAF3 to trimethylated histone H3 at lysine 4 (H3K4me3), a mark of active transcription. The interplay between PI(5)P and H3K4me3 binding to TAF3 suggests a mechanism for fine-tuning the expression of specific genes during processes like myoblast differentiation.

Ubiquitin-like with PHD and RING Finger Domains 1 (UHRF1)

UHRF1 is a multi-domain protein essential for the maintenance of DNA methylation patterns during cell division. It acts as a crucial link between histone modifications and DNA methylation. PI(5)P has been shown to allosterically regulate UHRF1, influencing its binding to histone H3 tails. Specifically, PI(5)P binding to UHRF1 enhances its interaction with H3K9me3, a repressive histone mark, thereby contributing to the maintenance of epigenetic silencing.

Arabidopsis Trithorax-related protein 1 (ATX1)

In plants, the histone methyltransferase ATX1, a homolog of the trithorax group proteins, is involved in the regulation of gene expression. The PHD finger of ATX1 also interacts with PI(5)P. This binding has been proposed to regulate the nuclear localization and activity of ATX1, thereby influencing the expression of its target genes.

Quantitative Data on Nuclear PI(5)P Signaling

To provide a clearer understanding of the dynamics and affinities involved in nuclear PI(5)P signaling, the following tables summarize key quantitative data from the literature.

Table 1: Changes in Nuclear PI(5)P Levels in Response to Cellular Stress

| Cell Type | Stress Stimulus | Fold Increase in Nuclear PI(5)P | Time Point | Reference |

| Murine Erythroleukemia (MEL) Cells | Genotoxic Stress (UV, Etoposide) | 2 - 4 fold | 30 min | [1] |

| Human Fibroblasts | Oxidative Stress (H₂O₂) | 4 - 6 fold | 20 - 40 min | [1] |

| Human Fibroblasts | Oxidative Stress (H₂O₂) | ~5-fold (whole cell) | Not specified | [1] |

Table 2: Binding Affinities of Nuclear Proteins for PI(5)P

| Protein | Domain | Method | Apparent Dissociation Constant (Kd) for PI(5)P | Reference |

| TAF3 | PHD finger | Fluorescence Polarization | ~1 µM (for interaction with H3K4me3, modulated by PI(5)P) | [2] |

| ING2 | PHD finger | Not specified | Not explicitly quantified in the provided search results. | |

| UHRF1 | Not specified | Not specified | Not explicitly quantified in the provided search results. |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within nuclear PI(5)P signaling pathways and the workflows of key experiments can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

References

Phosphatidylinositol-5-Phosphate: A Critical Second Messenger in Cellular Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-5-phosphate (PI(5)P) is a low-abundance yet pivotal lipid second messenger implicated in a multitude of cellular processes, most notably in the intricate signaling networks that govern cellular responses to stress. Its rapid and transient accumulation following various stress stimuli positions PI(5)P as a critical node in orchestrating adaptive mechanisms, including DNA repair, autophagy, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of PI(5)P's role in stress signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery, aiming to further elucidate the therapeutic potential of targeting PI(5)P signaling pathways.

Introduction to PI(5)P as a Second Messenger

This compound is a member of the phosphoinositide family, a group of phospholipids that play crucial roles in cellular signaling and membrane trafficking. While present at significantly lower levels than other phosphoinositides, the concentration of PI(5)P can be rapidly and substantially increased in response to a variety of cellular stresses, including oxidative stress, DNA damage, and osmotic stress.[1][2] This dynamic regulation allows PI(5)P to function as a second messenger, relaying external and internal stress signals to downstream effector proteins that execute specific cellular responses. The synthesis and degradation of PI(5)P are tightly controlled by a cohort of lipid kinases and phosphatases, ensuring a precise and localized signaling output.

Quantitative Changes in PI(5)P Levels Under Stress

The role of PI(5)P as a stress-responsive second messenger is underscored by the significant and rapid changes in its cellular concentration following exposure to various stressors. The tables below summarize the quantitative data from multiple studies, providing a comparative overview of PI(5)P induction under different stress conditions.

Table 1: PI(5)P Level Changes in Response to Oxidative Stress

| Cell Type | Stressor | Concentration | Time Point | Fold Increase in PI(5)P | Reference |

| U2OS | H₂O₂ | 1 mM | 10 min | ~5-fold (total cellular) | [3] |

| MDA-MB-468 | H₂O₂ | 1 mM | 10 min | ~2-fold (total cellular) | [3] |

| HT1080 | H₂O₂ | 1 mM | 10 min | ~3-fold (total cellular) | [3] |

| p53-null MEFs | H₂O₂ | 1 mM | 10 min | ~8-fold (total cellular) | [3] |

| MEL | H₂O₂ | 1 mM | 20-40 min | 4-6 fold (nuclear) | [4] |

Table 2: PI(5)P Level Changes in Response to DNA Damage

| Cell Type | Stressor | Concentration | Time Point | Fold Increase in PI(5)P | Reference |

| MEL | Etoposide | 10 µM | 30 min | 2-4 fold (nuclear) | [4] |

| HEK293 | Etoposide | 10 µM | - | Increased p53 acetylation (indirect measure) | [5] |

Table 3: Phosphoinositide Level Changes in Response to Osmotic Stress

| Organism/Cell Type | Stressor | Observation | Fold Increase | Time Point | Reference |

| Saccharomyces cerevisiae | Hyperosmotic shock | Increase in PI(3,5)P₂ | ~20-fold | 5-10 min | [6][7] |

| Plants | Hyperosmotic stress | Rapid increase in PI(5)P | Not specified | Acute | [3] |

| Mammalian cells | Hypo-osmotic shock | Significant decrease in PI(5)P | Not specified | Acute | [3] |

Key Signaling Pathways Involving PI(5)P in Stress Response

PI(5)P exerts its function by binding to and modulating the activity of a diverse range of effector proteins. These interactions trigger downstream signaling cascades that are crucial for cell survival and homeostasis under stress.

Oxidative Stress Response

Under oxidative stress, PI(5)P levels rise, contributing to the activation of pro-survival pathways. One key mechanism involves the regulation of the PI3K/Akt signaling cascade. Increased PI(5)P can lead to the activation of Akt, a central kinase in cell survival and metabolism.[8] Furthermore, PI(5)P has been implicated in the regulation of reactive oxygen species (ROS) accumulation through the transcription factor NRF2.[4]

DNA Damage Response

In response to genotoxic stress, a distinct nuclear pool of PI(5)P is rapidly generated. This nuclear PI(5)P acts as a binding partner for the plant homeodomain (PHD) finger of the Inhibitor of Growth 2 (ING2) protein.[9][10] The binding of PI(5)P to ING2 is crucial for the recruitment of ING2 to chromatin, which in turn facilitates the acetylation and stabilization of the tumor suppressor protein p53, a master regulator of the DNA damage response.[5]

Autophagy in Response to Nutrient Stress

PI(5)P has emerged as a key regulator of autophagy, a cellular recycling process that is essential for survival under nutrient deprivation. During glucose starvation, PI(5)P can substitute for PI(3)P in the initiation of autophagosome formation.[11][12] PI(5)P recruits the WIPI2 protein to the phagophore, a critical step in the assembly of the autophagic machinery.[13] This highlights a PI(3)P-independent pathway for autophagy induction, expanding our understanding of this fundamental cellular process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PI(5)P signaling.

Quantification of PI(5)P by LC-MS/MS Mass Assay

This protocol describes a non-radioactive method for the sensitive quantification of total PI(5)P levels from cell or tissue extracts.[14]

Materials:

-

Chloroform, Methanol, 1M HCl

-

Internal standard (e.g., 17:0/20:4 PI(4,5)P₂)

-

Recombinant PIP4Kα

-

¹⁸O-ATP

-

LC-MS/MS system

Procedure:

-

Lipid Extraction:

-

Homogenize cell or tissue samples in a suitable buffer.

-

Perform a two-phase lipid extraction using a chloroform:methanol:HCl mixture.

-

Add a known amount of internal standard to the sample before extraction for normalization.

-

Collect the lower organic phase containing the lipids and dry it under nitrogen.

-

-

In vitro Kinase Reaction:

-

Resuspend the dried lipid extract in the kinase reaction buffer.

-

Add recombinant PIP4Kα and ¹⁸O-ATP to the reaction mixture.

-

Incubate for 16 hours to convert PI(5)P to ¹⁸O-labeled PI(4,5)P₂.

-

-

LC-MS/MS Analysis:

-

Extract the lipids from the kinase reaction.

-

Inject the lipid extract into the LC-MS/MS system.

-

Separate the phosphoinositides using a suitable chromatography column.

-

Detect and quantify the ¹⁸O-labeled PI(4,5)P₂ and the internal standard using tandem mass spectrometry.

-

-

Data Analysis:

-

Calculate the amount of PI(5)P in the original sample by comparing the signal of the ¹⁸O-labeled PI(4,5)P₂ to that of the internal standard.

-

Protein-Lipid Overlay Assay

This assay is used to identify proteins that bind to PI(5)P.[15]

Materials:

-

Nitrocellulose or PVDF membrane

-

PI(5)P and other control lipids

-

Purified recombinant protein of interest (e.g., GST-tagged)

-

Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

-

Primary antibody against the protein tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Lipid Spotting:

-

Dissolve PI(5)P and control lipids in an appropriate solvent.

-

Spot 1-2 µL of each lipid onto the nitrocellulose membrane.

-

Allow the spots to dry completely at room temperature.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Protein Incubation:

-

Incubate the blocked membrane with the purified recombinant protein (0.5-1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane extensively with TBST to remove unbound protein.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly with TBST.

-

Apply the chemiluminescence detection reagent and visualize the signal using an appropriate imaging system.

-

In Vitro Kinase Assay for PIP4K

This protocol is designed to measure the enzymatic activity of this compound 4-Kinase (PIP4K).

Materials:

-

Recombinant PIP4K enzyme

-

PI(5)P substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Lipid extraction reagents

-

Thin-layer chromatography (TLC) system or other method for separating lipids

Procedure:

-

Reaction Setup:

-

Prepare the kinase reaction mixture containing the reaction buffer, PI(5)P substrate, and the recombinant PIP4K enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding an acidic solution (e.g., 1M HCl).

-

Extract the lipids using a chloroform:methanol mixture.

-

-

Product Separation and Detection:

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate PI(5)P from the product, PI(4,5)P₂.

-

Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled PI(4,5)P₂.

-

-

Quantification:

-

Quantify the amount of radiolabeled PI(4,5)P₂ produced using a phosphorimager or by scintillation counting of the excised TLC spot.

-

Conclusion and Future Directions

This compound has unequivocally emerged as a key second messenger in the cellular response to a diverse array of stresses. Its rapid synthesis and targeted action on downstream effectors highlight its critical role in maintaining cellular homeostasis and determining cell fate under adverse conditions. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of PI(5)P signaling.

Future research should focus on several key areas. A more comprehensive understanding of the spatiotemporal dynamics of PI(5)P production under different stress conditions is needed. The identification and characterization of novel PI(5)P effectors will undoubtedly unveil new signaling pathways and cellular functions. Finally, the development of specific inhibitors and activators of PI(5)P-metabolizing enzymes will be instrumental in validating the therapeutic potential of targeting this signaling nexus in diseases characterized by chronic stress, such as cancer and neurodegenerative disorders. The continued exploration of PI(5)P signaling promises to yield significant insights into fundamental cellular processes and open new avenues for therapeutic intervention.

References

- 1. When PIP2 Meets p53: Nuclear Phosphoinositide Signaling in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 25 Years of PI5P [frontiersin.org]

- 3. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphatidylinositol 5 Phosphate (PI5P): From Behind the Scenes to the Front (Nuclear) Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmotic stress activates phosphatidylinositol-3,5-bisphosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osmotic stress–induced increase of phosphatidylinositol 3,5-bisphosphate requires Vac14p, an activator of the lipid kinase Fab1p - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | ING2 binds PI5P [reactome.org]

- 10. ING2 inhibitor of growth family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Mirror image phosphoinositides regulate autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI(5)P Regulates Autophagosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 25 Years of PI5P - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel mass assay to measure this compound from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. liverpool.ac.uk [liverpool.ac.uk]

The Understated Influence: A Technical Guide to the Physiological Relevance of Low-Abundance PI(5)P

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract